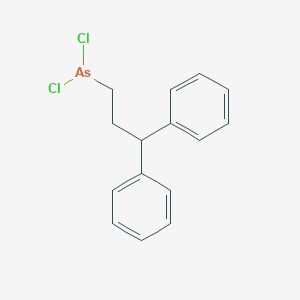
Dichloro(3,3-diphenylpropyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(3,3-diphenylpropyl)arsane is an organoarsenic compound characterized by the presence of two chlorine atoms and a 3,3-diphenylpropyl group attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(3,3-diphenylpropyl)arsane typically involves the reaction of 3,3-diphenylpropylamine with arsenic trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the arsenic trichloride. The general reaction scheme is as follows:
3,3-diphenylpropylamine+AsCl3→this compound+HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dichloro(3,3-diphenylpropyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to arsine derivatives.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsine derivatives.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Scientific Research Applications
Dichloro(3,3-diphenylpropyl)arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichloro(3,3-diphenylpropyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved include:
Protein thiol groups: Binding to cysteine residues in proteins.
Enzyme inhibition: Inhibition of key enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Dichloro(3,3-diphenylpropyl)arsane can be compared with other organoarsenic compounds, such as:
Arsine (AsH3): A simpler arsenic hydride with different reactivity and applications.
Trimethylarsane ((CH3)3As): An organoarsenic compound with three methyl groups, used in different contexts.
Phenylarsine oxide (C6H5AsO): An organoarsenic compound with a phenyl group and an oxide, known for its biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds.
Properties
Molecular Formula |
C15H15AsCl2 |
|---|---|
Molecular Weight |
341.1 g/mol |
IUPAC Name |
dichloro(3,3-diphenylpropyl)arsane |
InChI |
InChI=1S/C15H15AsCl2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
HNTPRQLHCQDUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC[As](Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















